molecular formula C17H21N3O4 B2636657 Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 1903395-16-3

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B2636657
CAS No.: 1903395-16-3
M. Wt: 331.372
InChI Key: DOUWXIACUGHAON-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C17H21N3O4 This compound features a piperidine ring substituted with an ethyl ester group and a phenylimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting phenyl isocyanate with an appropriate diamine under controlled conditions to form the 2,4-dioxo-3-phenylimidazolidinone intermediate.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the imidazolidinone intermediate with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the piperidine ring is reacted with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylimidazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2,4-dioxo-3-methylimidazolidin-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

These comparisons highlight the unique structural features and potential functional differences of this compound, which may influence its reactivity and applications.

Properties

IUPAC Name

ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-24-17(23)18-10-8-13(9-11-18)19-12-15(21)20(16(19)22)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWXIACUGHAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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